molecular formula C17H34O6 B1588081 n-Undecyl beta-D-glucopyranoside CAS No. 70005-86-6

n-Undecyl beta-D-glucopyranoside

Cat. No. B1588081
CAS RN: 70005-86-6
M. Wt: 334.4 g/mol
InChI Key: ULDAPNVYSDTSFM-UHFFFAOYSA-N
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Description

N-Undecyl beta-D-glucopyranoside is a non-ionic surfactant that is widely used in scientific research applications. It is a glycoside that is synthesized from glucose and undecanol. This surfactant is known for its ability to solubilize proteins, lipids, and other hydrophobic molecules. It has been used in various fields of research, including biochemistry, biophysics, and cell biology.

Scientific Research Applications

  • Liquid Crystalline Properties : n-Undecyl beta-D-glucopyranoside demonstrates significant liquid crystalline properties. For example, it has been found that compounds with n-hexyl and longer alkyl chains are enantiotropic, with the n-undecyl derivative exhibiting the largest liquid crystalline range. This characteristic suggests potential applications in materials science and nanotechnology (Doren et al., 1989).

  • Surfactant Properties in Biochemistry : n-Undecyl beta-D-glucopyranoside and related compounds, such as octyl and dodecyl beta-D-glucopyranosides, are effective nonionic solubilizing agents for membrane proteins. Their properties make them useful in the study of membrane proteins in general and cytochrome oxidase in particular, as their activity in these detergents closely approaches the physiological state (Rosevear et al., 1980).

  • Chiral Separations in Analytical Chemistry : n-Undecyl beta-D-glucopyranoside-based surfactants have been utilized in micellar electrokinetic capillary chromatography for the separation of enantiomers. These surfactants extend the usefulness of capillary electrophoresis as a tool for chiral separations (Tickle et al., 1994).

  • Enzymatic Synthesis in Biotechnology : The enzymatic synthesis of dodecyl beta-D-glucopyranoside, using the beta-glucosidase from Candida molischiana, demonstrates the potential of n-Undecyl beta-D-glucopyranoside and related compounds in biotechnological applications, particularly in cost-effective and environmentally friendly synthesis methods (Guéguen et al., 1995).

  • Diagnostic Applications in Medicine : n-Undecyl beta-D-glucopyranoside derivatives have been explored in the diagnosis of Gaucher's disease, utilizing fluorometric assays based on glucosides like 4-methylumbelliferyl-beta-D-glucopyranoside, which are effective for enzymic assays and carrier detection (Daniels & Glew, 1982).

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDAPNVYSDTSFM-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Undecyl beta-D-glucopyranoside

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